NDMA Formation Rate: Impurity D Generates >10-Fold Less NDMA Than Ranitidine HCl and >1,000-Fold Less Than Amorphous Impurities Under Thermal Stress
In a systematic forced thermal degradation study at 110 °C for 1 hour in the solid state, Ranitidine Impurity D (Demethylamino Ranitidine Acetamide Sodium, crystalline form) generated NDMA at an estimated generation ratio of <0.001%, compared with 0.01% for crystalline ranitidine hydrochloride, 0.91% for amorphous Impurity C, 1.36% for amorphous Impurity A, and >1.46% for amorphous Impurity E [1]. This represents a greater than 10-fold reduction in NDMA formation versus the parent drug substance and a >910-fold to >1,460-fold reduction versus the high-risk amorphous impurities A, C, and E [1]. Impurity D was among the lowest NDMA generators of all impurities tested that still produced detectable NDMA, surpassed only by Impurity H (0.02%) at 110 °C [1].
| Evidence Dimension | NDMA generation ratio (% of theoretical) under forced thermal degradation at 110 °C for 1 h in solid state |
|---|---|
| Target Compound Data | <0.001% (crystalline solid) |
| Comparator Or Baseline | Ranitidine HCl: 0.01% (crystalline); Imp A: 1.36% (amorphous); Imp C: 0.91% (amorphous); Imp E: >1.46% (amorphous); Imp H: 0.02% (crystalline); Imp I: 0.62% (oily liquid) |
| Quantified Difference | >10-fold lower vs Ranitidine HCl; >910-fold lower vs Imp C; >1,360-fold lower vs Imp A; >1,460-fold lower vs Imp E; 20-fold lower vs Imp H |
| Conditions | Forced thermal degradation at 110 °C for 1 h; solid or oily liquid state; NDMA quantified by LC-MS/MS (Yokoo et al., Chem Pharm Bull, 2021) |
Why This Matters
This quantitative differential in NDMA generation establishes Impurity D as a relatively low-risk component within the ranitidine impurity profile, informing risk-based specification setting and enabling stability studies to discriminate between intrinsic NDMA formation from the API versus secondary degradation pathways.
- [1] Yokoo H, Yamamoto E, Masada S, Uchiyama N, Izutsu K, Goda Y, Okuda H. N-Nitrosodimethylamine (NDMA) Formation from Ranitidine Impurities: Possible Root Causes of the Presence of NDMA in Ranitidine Hydrochloride. Chem Pharm Bull (Tokyo). 2021;69(9):872-876. Table 1. doi:10.1248/cpb.c21-00289 View Source
